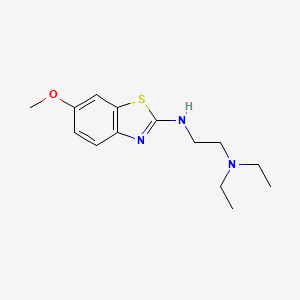

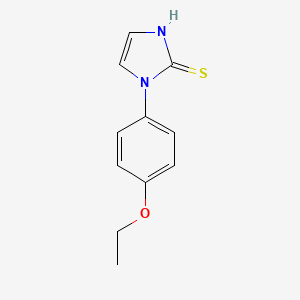

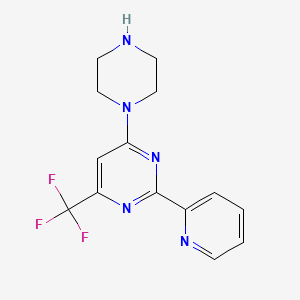

![molecular formula C14H20BrNO4S B1387519 Ethyl N-[(4-bromophenyl)sulfonyl]leucinate CAS No. 1093859-06-3](/img/structure/B1387519.png)

Ethyl N-[(4-bromophenyl)sulfonyl]leucinate

Overview

Description

Ethyl N-[(4-bromophenyl)sulfonyl]leucinate, also known as EBSL, is an organosulfur compound that has been studied for its potential applications in various scientific fields. EBSL is an important building block for the synthesis of various bioactive compounds, and has been used in the synthesis of a number of drugs. In addition, EBSL has been studied for its potential use as a pharmaceutical agent, as it has been shown to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Agent Development

Ethyl N-[(4-bromophenyl)sulfonyl]leucinate: has been studied for its potential as a novel antimicrobial agent. Research indicates that derivatives of this compound exhibit promising antimicrobial activity against bacterial and fungal strains . This could lead to the development of new treatments for infections, especially those resistant to current antibiotics.

Antibiofilm Actions

The compound has shown effectiveness in disrupting biofilms, particularly those associated with Enterococcus faecium . Biofilms are complex communities of microorganisms that are highly resistant to antimicrobial agents. Disrupting biofilms is crucial for treating chronic infections and preventing the spread of resistant strains.

Antioxidant Applications

Studies have demonstrated that Ethyl N-[(4-bromophenyl)sulfonyl]leucinate derivatives can exhibit antioxidant activity, as assessed by DPPH, ABTS, and ferric reducing power assays . Antioxidants are vital in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Toxicity Testing

The compound has been used in alternative toxicity testing, such as assessing the impact on freshwater cladoceran Daphnia magna . This is important for environmental safety assessments and determining the potential ecological impact of new chemical entities.

Antiproliferative Properties

Research has explored the use of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate derivatives as antiproliferative agents, particularly against cancer cell lines like human breast adenocarcinoma (MCF7) . This application is significant in the search for new cancer therapies.

Drug Design and Synthesis

The compound serves as a scaffold for drug design, allowing for the synthesis of various derivatives with potential therapeutic applications . Its structure can be modified to enhance lipophilic character, which is often a desirable trait in drug molecules to increase cell membrane permeability.

properties

IUPAC Name |

ethyl 2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO4S/c1-4-20-14(17)13(9-10(2)3)16-21(18,19)12-7-5-11(15)6-8-12/h5-8,10,13,16H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJWFAIGZDFWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-[(4-bromophenyl)sulfonyl]leucinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

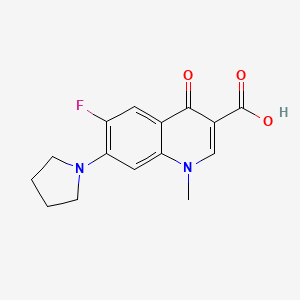

![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)

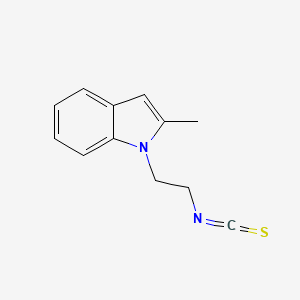

![Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B1387443.png)

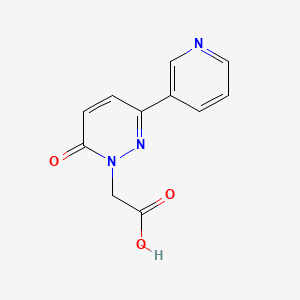

![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)

![4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1387454.png)